1-o-Tolyl-pyrimidine-2,4,6-trione

Chiral Separation Atropisomerism Conformational Analysis

1-o-Tolyl-pyrimidine-2,4,6-trione is a non-sedative N-aryl barbituric acid with an axially chiral ground state from ortho-tolyl steric hindrance—unlike generic N-phenyl analogs. Ideal chiral HPLC probe and scaffold for non-CNS drug discovery (ALS, MMP, NOD2). Unsubstituted C5 enables precise derivatization without classical barbiturate toxicity. Research use only. ≥97% purity.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 107147-53-5
Cat. No. B2538959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-o-Tolyl-pyrimidine-2,4,6-trione
CAS107147-53-5
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)CC(=O)NC2=O
InChIInChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
InChIKeyPDTAPBCSMRZOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-o-Tolyl-pyrimidine-2,4,6-trione (CAS 107147-53-5) Procurement Guide: Molecular Identity and Physicochemical Baseline


1-o-Tolyl-pyrimidine-2,4,6-trione (CAS 107147-53-5), also referred to as 1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, is an N-aryl substituted derivative of barbituric acid. It has the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . The compound features an o-tolyl group (2-methylphenyl) at the N1 position of the pyrimidine-2,4,6-trione scaffold, a modification that fundamentally distinguishes it from unsubstituted barbituric acid and 5,5-dialkyl substituted barbiturates [1]. Its reported melting point is approximately 181 °C [2]. While this compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, its specific substitution pattern confers unique properties relevant to chiral separation science and targeted medicinal chemistry applications [3].

Why 1-o-Tolyl-pyrimidine-2,4,6-trione Cannot Be Substituted: Evidence of N-Aryl Functional Specificity


Substituting 1-o-Tolyl-pyrimidine-2,4,6-trione with a generic barbituric acid derivative or an alternative N-aryl analog is not functionally equivalent. The o-tolyl substituent is a critical driver of molecular conformation, reactivity, and biological recognition. Extensive structure-activity relationship (SAR) analysis of barbiturates demonstrates that structural changes at any position of the core ring significantly alter chemical and biological behavior [1]. The ortho-methyl group on the phenyl ring creates steric hindrance that restricts rotation around the N-aryl bond, resulting in a non-planar, axially chiral ground state [2]. This conformational restriction is absent in N-phenyl or N-alkyl derivatives and is essential for applications involving chiral resolution or stereospecific interactions. Moreover, the absence of substitution at the C5 position, in contrast to the 5,5-dialkyl motif essential for classic barbiturate CNS activity, indicates that this scaffold is intended for distinct, non-sedative pharmacological or materials science applications [1]. Therefore, generic substitution would introduce significant and likely detrimental variability in chiral properties, metabolic stability, and target binding profiles.

Quantitative Differentiation of 1-o-Tolyl-pyrimidine-2,4,6-trione: Analytical and Biochemical Evidence


Chiral Atropisomerism and Conformational Stability of the 1-o-Tolyl-pyrimidine-2,4,6-trione Scaffold

The 1-o-tolyl substituent induces axial chirality (atropisomerism) due to hindered rotation around the N-aryl bond, creating a non-planar ground state that allows for enantiomer separation. This chiral property is specific to the ortho-substituted aryl group. The activation barrier (ΔG‡) for the racemization of 1-(o-tolyl)barbituric acid has been experimentally determined using dynamic NMR spectroscopy [1].

Chiral Separation Atropisomerism Conformational Analysis

Divergence from Classic Barbiturate CNS Activity

Unlike 5,5-dialkyl barbiturates, which are known for sedative-hypnotic effects, 1-o-Tolyl-pyrimidine-2,4,6-trione lacks substitution at the C5 position. SAR studies indicate that a 5,5-dialkyl substitution pattern is essential for strong reactivity with the Roche radioimmunoassay (RIA) reagents, a proxy for the classic barbiturate pharmacophore. Unsubstituted or N-aryl derivatives like the target compound show significantly reduced or negligible cross-reactivity [1].

Neuropharmacology Structure-Activity Relationship CNS Depressants

Binding Affinity of a 5-Substituted Derivative to NOD2 Protein

While direct data for the unsubstituted core is absent, a closely related 5-arylidene derivative, (5E)-1-(2-methylphenyl)-5-[(2-phenyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione, has been evaluated for its inhibitory activity against human Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) [1].

Innate Immunity Enzyme Inhibition NOD2

Validated Application Scenarios for 1-o-Tolyl-pyrimidine-2,4,6-trione in Research and Development


Chiral Resolution and Atropisomerism Research

Due to its atropisomeric nature, 1-o-Tolyl-pyrimidine-2,4,6-trione is an ideal model compound for studying chiral separation techniques. Its enantiomers can be resolved using chiral stationary phases like cellulose-based sorbents [1]. Researchers developing new chiral HPLC columns or studying racemization kinetics can use this compound as a well-characterized probe, leveraging its known activation barrier for racemization, a property not shared by non-ortho-substituted N-aryl barbiturates [1].

Synthesis of Non-Sedative Pyrimidine-2,4,6-trione (PYT) Derivatives

This compound serves as a foundational intermediate for synthesizing 5-substituted or 5-arylidene PYT derivatives. As demonstrated by the PYT class in ALS research (mutant SOD1 aggregation inhibition) and MMP inhibitor development, the core scaffold can be functionalized at C5 to achieve high potency and favorable ADME properties without the toxic or sedative effects associated with classical barbiturates [REFS-2, REFS-3]. Procuring this specific intermediate ensures the starting scaffold is pre-validated for non-CNS applications.

Medicinal Chemistry for Innate Immunity Modulation

The ability to derivatize the core scaffold at the C5 position to yield compounds with micromolar affinity for targets like NOD2 [4] supports its use in early-stage drug discovery programs focused on inflammatory or autoimmune diseases. The 1-o-tolyl group may impart specific steric and electronic properties that influence target binding selectivity compared to other N-aryl derivatives, making it a specific choice for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-o-Tolyl-pyrimidine-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.